

Application Notes and Protocols: Preparation of a Standard Barium Iodate Solution

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Barium iodate, Ba(IO₃)₂, is a sparingly soluble salt that is valuable as a reagent in analytical chemistry. A "standard solution" of **barium iodate** is typically a saturated aqueous solution. The concentration of iodate ions in this solution is governed by the salt's solubility product constant (Ksp) at a specific temperature. These application notes provide a comprehensive protocol for the preparation of a standard **barium iodate** solution, including the synthesis of the salt and the determination of its precise concentration via iodometric titration. The stability and well-defined concentration of the iodate ion make this solution useful for various analytical applications, such as the indirect determination of sulfate ions.

Data Presentation

The key physicochemical properties of **barium iodate** are summarized in Table 1 for easy reference.

Table 1: Physicochemical Properties of Barium Iodate



Property	Value
Molar Mass (anhydrous)	487.132 g/mol [1]
Molar Mass (monohydrate)	505.15 g/mol [2]
Appearance	White to yellow powder or crystals.[3][4]
Solubility in water (20°C)	0.033 g/100 g of solvent[1]
Solubility Product Constant (Ksp at 25°C)	4.0 x 10 ⁻⁹ mol ³ /L ³ [5][6]

Experimental Protocols

This section provides detailed methodologies for the preparation of solid **barium iodate**, the creation of a saturated standard solution, and the analytical procedure for its standardization.

3.1. Protocol for Preparation of Barium Iodate Precipitate

This protocol outlines the synthesis of solid **barium iodate** through a precipitation reaction between barium chloride and potassium iodate.[7]

Materials:

- Barium chloride dihydrate (BaCl₂·2H₂O)
- Potassium iodate (KIO₃)
- Deionized water
- Analytical balance
- Volumetric flasks and pipettes
- Beakers
- Magnetic stirrer and stir bar
- · Buchner funnel with appropriate filter paper



- Drying oven
- Desiccator

Procedure:

- Prepare Reactant Solutions:
 - 0.1 M Barium Chloride Solution: Accurately weigh 24.43 g of barium chloride dihydrate and dissolve it in deionized water in a 1 L volumetric flask. Dilute to the mark.
 - 0.2 M Potassium Iodate Solution: Accurately weigh 42.80 g of potassium iodate and dissolve it in deionized water in a 1 L volumetric flask. Dilute to the mark.
- Precipitation Reaction:
 - In a large beaker, while stirring continuously, slowly add the 0.1 M barium chloride solution to the 0.2 M potassium iodate solution. A white precipitate of **barium iodate** will form immediately.
 - o The balanced chemical equation for this reaction is: $Ba^{2+}(aq) + 2IO_3^{-}(aq)$ → $Ba(IO_3)_2(s)$
- Isolation and Purification:
 - Allow the precipitate to settle completely.
 - Carefully decant the supernatant liquid.
 - Isolate the precipitate by vacuum filtration using a Buchner funnel.
 - Wash the precipitate on the filter paper with several portions of deionized water to remove any soluble impurities, such as potassium chloride.
- Drying and Storage:
 - Transfer the washed precipitate to a clean, dry evaporating dish.



- Dry the barium iodate in an oven at a temperature of 120°C until a constant weight is achieved. The decomposition temperature of the hydrated form is 130°C.[8]
- Store the dried, powdered barium iodate in a desiccator to prevent moisture absorption.

3.2. Protocol for Preparation of a Saturated Barium Iodate Standard Solution

This protocol details the preparation of a saturated aqueous solution of **barium iodate**, which will serve as the standard solution.

Materials:

- Dried, solid barium iodate
- Deionized water
- A large, stoppered Erlenmeyer flask or bottle
- Magnetic stirrer and stir bar or a mechanical shaker
- Constant temperature water bath (e.g., set to 25°C)
- Filtration apparatus (e.g., a 0.45 µm syringe filter or gravity filtration with fine filter paper)

Procedure:

- Achieving Saturation:
 - Add an excess of the dried **barium iodate** solid to a known volume of deionized water in the stoppered flask. The presence of excess solid is crucial to ensure the solution becomes saturated.
 - Seal the flask and place it in a constant temperature water bath.
 - Agitate the mixture vigorously using a magnetic stirrer or shaker for at least 24 hours to allow the solution to reach equilibrium.
- Separation of the Saturated Solution:



- After the equilibration period, turn off the stirrer and allow the excess solid to settle completely.
- To obtain the clear saturated solution, carefully decant the supernatant or filter it to remove any undissolved particles. Using a syringe filter is an efficient method to get a particle-free solution.
- The resulting clear filtrate is the saturated standard **barium iodate** solution.
- 3.3. Protocol for Standardization of the **Barium Iodate** Solution via Iodometric Titration

This protocol describes the determination of the precise iodate concentration in the prepared saturated solution using a classic iodometric titration method.

Materials:

- Saturated barium iodate solution
- A standardized solution of sodium thiosulfate (Na₂S₂O₃) with a known concentration (e.g., 0.01 M)
- Solid potassium iodide (KI), analytical grade and free of iodate
- 1 M Sulfuric acid (H₂SO₄)
- 1% Starch indicator solution
- Calibrated burette, pipettes, and Erlenmeyer flasks

Procedure:

- Sample Preparation:
 - Accurately pipette a specific volume (e.g., 25.00 mL) of the clear, saturated barium iodate solution into a clean Erlenmeyer flask.
- Liberation of Iodine:



- To the flask, add approximately 2 g of solid potassium iodide and swirl to dissolve.
- Carefully add 10 mL of 1 M sulfuric acid. The solution will turn a distinct yellow-brown, indicating the formation of iodine.
- o The reaction is: $IO_3^-(aq) + 5I^-(aq) + 6H^+(aq)$ → $3I_2(aq) + 3H_2O(I)$

Titration:

- Titrate the liberated iodine with the standardized sodium thiosulfate solution from the burette.
- As the titration proceeds, the yellow-brown color will fade. When it becomes a pale straw color, add 2 mL of the starch indicator solution. This will produce a deep blue-black color.
- Continue the titration by adding the sodium thiosulfate solution dropwise, with constant swirling, until the blue color completely disappears. This marks the endpoint of the titration.
- o The titration reaction is: $I_2(aq) + 2S_2O_3^{2-}(aq)$ → $2I^-(aq) + S_4O_6^{2-}(aq)$

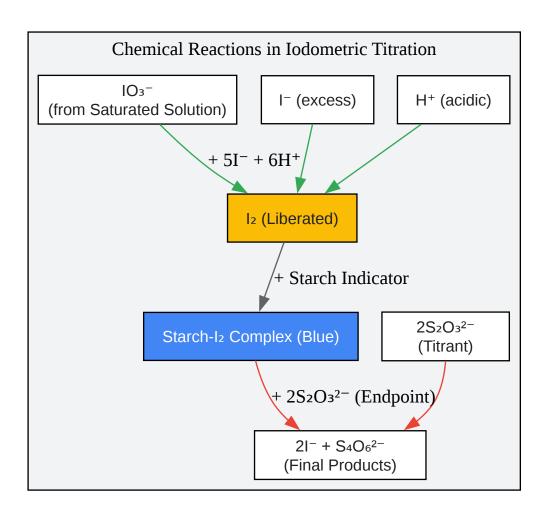
Calculations:

- Record the volume of the sodium thiosulfate solution used.
- Repeat the titration with two more aliquots of the saturated **barium iodate** solution to ensure precision.
- Use the average volume of the titrant and the stoichiometry of the reactions to calculate the molar concentration of the iodate ion (IO₃⁻) in the saturated solution.

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